Cas no 1337252-71-7 (2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE)
1337252-71-7 structure
Product Name:2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE
CAS No:1337252-71-7
MF:C9H10ClF3N2
MW:238.637311458588
CID:5581733
PubChem ID:77131268
Update Time:2023-08-10
2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE
- 1,2-Ethanediamine, 1-[2-chloro-4-(trifluoromethyl)phenyl]-
- 1337252-71-7
- N13637
-
- Inchi: 1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2
- InChI Key: MPKKCCGOJLRIBA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(F)(F)F)C=CC=1C(CN)N
Computed Properties
- Exact Mass: 238.0484605g/mol
- Monoisotopic Mass: 238.0484605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.357±0.06 g/cm3(Predicted)
- Boiling Point: 291.6±35.0 °C(Predicted)
- pka: 8.72±0.10(Predicted)
2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANE-1,2-DIAMINE Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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